molecular formula C18H19F2N3OS B1242405 1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea

1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea

Cat. No. B1242405
M. Wt: 363.4 g/mol
InChI Key: GZTVGAPEWMUGNA-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea is an aromatic ether.

Scientific Research Applications

Antibacterial and Anti-HIV Studies

  • Thiourea derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antibacterial and anti-HIV properties. These derivatives have shown promising activities against different microorganisms, indicating potential applications in medicinal chemistry and drug discovery (Patel et al., 2007).

Applications in Inorganic Chemistry

  • Thioureas serve as ligands in the formation of complex inorganic compounds. For instance, they have been used to prepare novel Re(V)O complexes, showcasing the versatility of thiourea derivatives in coordination chemistry and materials science (Lipowska et al., 1996).

Herbicidal Activities

  • Certain thiourea compounds exhibit significant herbicidal activities. They can inhibit the growth of specific weeds, suggesting their utility in agricultural science and weed management (Fu-b, 2014).

Catalytic Asymmetric Hydrosilylation

  • Thiourea ligands have been applied in catalytic asymmetric hydrosilylation, demonstrating their role in facilitating specific organic reactions. This application is critical in the field of synthetic organic chemistry (Santacruz et al., 2009).

Antimicrobial Activities

  • Synthesized thiourea derivatives, including those containing a 1,8-dioxo octahydroacridinyl moiety, have shown antimicrobial activities against several pathogens. This finding is important in the development of new antimicrobial agents (Shokooh Saljooghi et al., 2017).

Reactivity and Metabolic Pathways

  • Thioureas, including those structurally similar to the specified compound, have been studied for their reactivity and metabolic pathways. These studies are significant in understanding the pharmacokinetics and toxicology of thiourea-based compounds (Henderson et al., 2004).

Fluorescence and Spectroscopic Applications

  • Thiourea derivatives have been used in the development of fluorescence probes, demonstrating their potential in analytical chemistry and biosensing applications (Wang et al., 2016).

properties

Product Name

1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea

Molecular Formula

C18H19F2N3OS

Molecular Weight

363.4 g/mol

IUPAC Name

1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea

InChI

InChI=1S/C18H19F2N3OS/c1-11-5-4-6-12(2)16(11)21-18(25)23-22-13(3)14-7-9-15(10-8-14)24-17(19)20/h4-10,17H,1-3H3,(H2,21,23,25)/b22-13+

InChI Key

GZTVGAPEWMUGNA-LPYMAVHISA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)OC(F)F

SMILES

CC1=C(C(=CC=C1)C)NC(=S)NN=C(C)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NN=C(C)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea
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1-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-3-(2,6-dimethylphenyl)thiourea

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